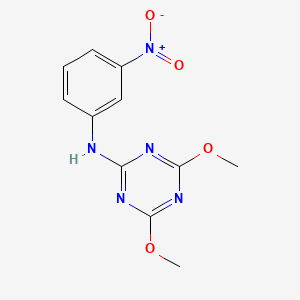
4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine (DMNT) is a chemical compound that belongs to the class of triazine derivatives. It has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science.
Wissenschaftliche Forschungsanwendungen
4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine has been shown to have anticancer, antiviral, and antimicrobial properties. In agriculture, 4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine has been studied for its potential use as a herbicide and insecticide. In materials science, 4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine has been studied for its potential use in the synthesis of new materials such as polymers and nanocomposites.
Wirkmechanismus
The mechanism of action of 4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine is not fully understood. However, it is believed that 4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine exerts its biological activity by inhibiting various enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine has been shown to have various biochemical and physiological effects. In cancer cells, 4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In viruses, 4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine has been shown to inhibit viral replication. In bacteria, 4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine has been shown to inhibit bacterial growth and biofilm formation.
Vorteile Und Einschränkungen Für Laborexperimente
4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine has several advantages for lab experiments such as its high purity, stability, and ease of synthesis. However, 4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine also has some limitations such as its low solubility in water and its potential toxicity to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine. One direction is to investigate the potential use of 4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine as a therapeutic agent for various diseases such as cancer, viral infections, and bacterial infections. Another direction is to investigate the potential use of 4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine as a herbicide and insecticide in agriculture. Additionally, the synthesis of new materials using 4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine as a building block is an area of interest for materials scientists.
Conclusion:
In conclusion, 4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine is a chemical compound that has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine in various applications.
Synthesemethoden
4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine can be synthesized using various methods such as the reaction of 3-nitroaniline with dimethylformamide dimethyl acetal followed by the reaction with cyanuric chloride. Another method involves the reaction of 3-nitroaniline with cyanuric chloride followed by the reaction with dimethylformamide dimethyl acetal. The yield of 4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine can be improved by using a solvent-free microwave-assisted synthesis method.
Eigenschaften
IUPAC Name |
4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O4/c1-19-10-13-9(14-11(15-10)20-2)12-7-4-3-5-8(6-7)16(17)18/h3-6H,1-2H3,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQHPVGGNYOXSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)NC2=CC(=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5803586.png)
![2-(2-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5803601.png)

![3-amino-4-{[2-(diethylamino)ethyl]amino}-2H-chromen-2-one](/img/structure/B5803613.png)
![ethyl 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5803617.png)
![N-(3-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5803619.png)
![3-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5803625.png)
![3-(4-methylphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B5803636.png)
![1-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B5803639.png)
![N~1~-cyclopentyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5803641.png)
![N-(4-{[(2-hydroxyethyl)(propyl)amino]methyl}phenyl)acetamide](/img/structure/B5803654.png)
![2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5803662.png)
